6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
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Overview
Description
6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of the desired compound . Another method involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include the use of solid alumina and room temperature conditions for the initial steps, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated derivatives .
Scientific Research Applications
6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to bind with high specificity and selectivity to neurofibrillary tangles (NFTs) made up of aggregated tau protein, which are associated with neurodegenerative diseases like Alzheimer’s . This binding is facilitated by the compound’s suitable physicochemical properties and in vivo pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one: This compound is structurally similar but contains a chlorine atom instead of a fluorine atom.
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridine-2-one: This compound lacks the fluorine substitution and has different biological activities.
Uniqueness
6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one is unique due to its fluorine substitution, which can significantly alter its biological activity and pharmacokinetic properties. The presence of fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets .
Biological Activity
6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, supported by data tables and case studies.
- Molecular Formula : C7H5FN2O
- Molecular Weight : 152.126 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 289.4 °C at 760 mmHg
- Flash Point : 128.8 °C
Antibacterial Activity
Research indicates that compounds within the pyrrolo[3,2-c]pyridine class exhibit significant antibacterial properties. A study demonstrated that derivatives of this compound effectively inhibited the growth of several pathogenic bacteria.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 18 |
This compound | S. aureus | 20 |
The presence of halogen substituents was found to enhance antibacterial activity significantly, suggesting that structural modifications can lead to improved efficacy against bacterial strains .
Antifungal Activity
In vitro studies have also highlighted antifungal properties of this compound. The compound was tested against various fungal strains with notable results:
Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Candida albicans | 32 |
Aspergillus niger | 64 |
These findings suggest that the compound may serve as a promising candidate for antifungal drug development .
Anticancer Activity
The potential anticancer effects of this compound have been investigated in several studies. A notable case study involved the evaluation of its cytotoxicity against human cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HepG2 (liver cancer) | 0.395 |
MCF-7 (breast cancer) | 0.467 |
The results indicate that this compound exhibits potent cytotoxic activity against these cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest .
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Heterocyclic Chemistry examined the antibacterial effects of various pyrrolidine derivatives. The results indicated that the incorporation of fluorine at specific positions enhanced the antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Mechanisms
In another investigation focusing on anticancer properties, researchers observed that treatment with this compound led to significant reductions in cell viability in HepG2 cells. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .
Properties
Molecular Formula |
C7H5FN2O |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
6-fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C7H5FN2O/c8-6-2-5-4(3-9-6)1-7(11)10-5/h2-3H,1H2,(H,10,11) |
InChI Key |
QSZQIRZFEKMKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(C=C2NC1=O)F |
Origin of Product |
United States |
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